molecular formula C10H10N2O2S B229576 3-Methyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione

3-Methyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione

Cat. No. B229576
M. Wt: 222.27 g/mol
InChI Key: NYONKYOVBVHEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione, also known as "pioglitazone", is a medication used to treat type 2 diabetes. It belongs to the thiazolidinedione class of drugs and works by decreasing insulin resistance in the body. In recent years, pioglitazone has gained attention in the scientific community due to its potential therapeutic effects in other diseases.

Mechanism of Action

Pioglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased insulin resistance, resulting in improved glucose uptake and utilization in the body.
Biochemical and Physiological Effects:
Pioglitazone has been shown to improve glycemic control in patients with type 2 diabetes by decreasing fasting blood glucose levels and HbA1c levels. It also has beneficial effects on lipid metabolism, leading to decreased triglyceride levels and increased HDL cholesterol levels. Pioglitazone has been shown to have anti-inflammatory effects and may improve endothelial function, leading to potential cardiovascular benefits.

Advantages and Limitations for Lab Experiments

Pioglitazone has several advantages for lab experiments, including its well-established mechanism of action and availability as a commercial medication. However, it also has limitations, including potential off-target effects and the need for careful dosing due to its potential side effects.

Future Directions

Research on pioglitazone is ongoing, with several potential future directions. These include further investigation into its potential neuroprotective effects and its use in combination with other therapies for the treatment of Alzheimer's disease. Pioglitazone may also have potential as a therapy for other neurodegenerative diseases, such as Parkinson's disease. Additionally, research is ongoing into its potential use in the treatment of non-alcoholic fatty liver disease and certain types of cancer.

Synthesis Methods

Pioglitazone can be synthesized through a multistep process starting with the reaction of 2-chloro-4-methylthiazole with phenylhydrazine to form 2-phenylhydrazino-4-methylthiazole. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-5-(phenylhydrazino)-4H-thiazole-2,4-dione. The final step involves the reaction of this compound with acetic anhydride to form pioglitazone.

Scientific Research Applications

Pioglitazone has been extensively studied in the context of diabetes management, but recent research has also explored its potential use in other diseases. Studies have shown that pioglitazone may have neuroprotective effects and could be a potential treatment for Alzheimer's disease. It has also been investigated as a potential therapy for non-alcoholic fatty liver disease and certain types of cancer.

properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

5-anilino-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O2S/c1-12-9(13)8(15-10(12)14)11-7-5-3-2-4-6-7/h2-6,8,11H,1H3

InChI Key

NYONKYOVBVHEOI-UHFFFAOYSA-N

SMILES

CN1C(=O)C(SC1=O)NC2=CC=CC=C2

Canonical SMILES

CN1C(=O)C(SC1=O)NC2=CC=CC=C2

Origin of Product

United States

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